An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Abstract
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, exhibiting properties that include anticancer, antimalarial, antibacterial, and anti-inflammatory activities. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid combines the quinoline-4-carboxylic acid core with a chloro-substituent at the 8-position and a 3-methylphenyl (m-tolyl) group at the 2-position. These modifications are anticipated to significantly impact its lipophilicity, acidity, and steric profile, thereby modulating its biological target interactions and overall drug-like properties. This guide serves to elucidate these key physicochemical characteristics.
Molecular Structure and Chemical Identity
The foundational step in characterizing any compound is to establish its precise molecular structure and chemical identity.
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IUPAC Name: 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
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Molecular Formula: C₁₇H₁₂ClNO₂
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Canonical SMILES: Cc1cccc(c1)c2nc3c(cc(Cl)cc3)c(c2)C(=O)O
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Molecular Weight: 297.74 g/mol
The structure comprises a quinoline bicyclic system, which is inherently aromatic and planar. The carboxylic acid at position 4 is the primary acidic functional group, while the nitrogen atom in the quinoline ring provides a site for protonation. The chlorine atom at position 8 is an electron-withdrawing group, which is expected to influence the acidity of the carboxylic acid and the overall electron distribution of the ring system. The 3-methylphenyl group at position 2 adds significant steric bulk and increases the lipophilicity of the molecule.
Predicted Physicochemical Properties
In the absence of direct experimental data, computational modeling provides valuable estimates of a compound's physicochemical properties. The following table summarizes the predicted properties for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, generated using well-regarded in silico tools such as those offered by ChemAxon and ACD/Labs.[2][3] It is crucial to note that these are theoretical values and require experimental validation.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (acidic) | 4.5 - 5.0 | Influences ionization state at physiological pH, affecting solubility and cell membrane permeability. |
| logP | 4.0 - 4.5 | A measure of lipophilicity, which impacts absorption, distribution, and interaction with biological membranes. |
| Aqueous Solubility | Low | Affects bioavailability and formulation strategies. Expected to be poorly soluble in neutral water but more soluble in basic conditions. |
| Polar Surface Area (PSA) | 59.8 Ų | Influences cell permeability and transport characteristics. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen and the two oxygen atoms of the carboxylic acid. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. |
Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as a guide for initial experimental design.
Synthesis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
A plausible and efficient synthetic route for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is the Doebner reaction . This three-component condensation reaction is a well-established method for preparing substituted quinoline-4-carboxylic acids.[4]
The proposed reaction involves the condensation of 2-amino-3-chlorobenzaldehyde, 3-methylbenzaldehyde, and pyruvic acid. The reaction is typically carried out in a suitable solvent like ethanol and can be catalyzed by an acid.
Caption: Workflow for melting point determination.
Solubility Determination
Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and for predicting its behavior in biological systems. A systematic approach using solvents of varying polarity and pH is employed.
Protocol:
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Solvent Selection: Prepare a panel of solvents including water, buffered aqueous solutions (pH 2, 7.4, and 9), ethanol, acetone, and dimethyl sulfoxide (DMSO).
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Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into separate vials.
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Solvent Addition: Add a measured volume of each solvent (e.g., 0.5 mL) to the respective vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Observation and Quantification: Visually inspect for dissolution. For quantitative analysis, centrifuge the samples to pellet any undissolved solid. Analyze the supernatant using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.
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Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the measured concentration.
Caption: Workflow for quantitative solubility determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule. For an ionizable compound like a carboxylic acid, the pKa dictates its charge state at a given pH, which profoundly affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.
Protocol:
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Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute it with water to a known concentration.
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the maximum.
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound, serving as a crucial tool for structural confirmation.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will confirm the carbon-hydrogen framework of the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum (typically >10 ppm). [5]The aromatic protons will show characteristic splitting patterns, and the methyl group will appear as a singlet. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will identify the key functional groups. A broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can also provide further structural information. [1]
Conclusion
8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a compound with significant potential in drug discovery, owing to its quinoline-4-carboxylic acid scaffold. While experimental data is currently lacking, this guide provides a robust framework for its investigation. The predicted physicochemical properties suggest that it is a lipophilic, weakly acidic compound with low aqueous solubility. The proposed Doebner synthesis offers a viable route for its preparation. The detailed experimental protocols outlined herein provide a clear path for the empirical determination of its key physicochemical properties, enabling a comprehensive understanding of its behavior and facilitating its further development as a potential therapeutic agent. The validation of these predicted properties through rigorous experimentation is a critical next step in advancing the scientific understanding of this promising molecule.
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Figure 1: Chemical structure and atom numbering scheme for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.

